3'-Hydroxy-3,5,8,4',5'-pentamethoxy-6,7-methylenedioxyflavone
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Overview
Description
3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone: is a highly oxygenated flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities and presence in various plants. This particular compound is characterized by its multiple methoxy groups and a methylenedioxy bridge, which contribute to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate flavonoid precursors that contain hydroxyl and methoxy groups.
Methylenedioxy Bridge Formation:
Methoxylation: The hydroxyl groups are then methylated using methyl iodide and a base such as potassium carbonate.
Hydroxylation: The final hydroxyl group is introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Reduced flavonoid forms with altered functional groups.
Substitution: Substituted flavonoid derivatives with new functional groups.
Scientific Research Applications
3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of highly oxygenated flavonoids.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
- 5’-Hydroxy-6,7,8,3’,4’-pentamethoxyflavone
- 3,3’,5,6,7,8-hexamethoxy-4’,5’-methylenedioxyflavone
- 3,3’,4’,5,5’,8-hexamethoxy-6,7-methylenedioxyflavone
Uniqueness
3’-Hydroxy-3,5,8,4’,5’-pentamethoxy-6,7-methylenedioxyflavone is unique due to its specific arrangement of methoxy and hydroxyl groups, as well as the presence of a methylenedioxy bridge. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar flavonoids .
Properties
Molecular Formula |
C21H20O10 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
6-(3-hydroxy-4,5-dimethoxyphenyl)-4,7,9-trimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C21H20O10/c1-24-11-7-9(6-10(22)15(11)25-2)14-18(27-4)13(23)12-16(26-3)20-21(30-8-29-20)19(28-5)17(12)31-14/h6-7,22H,8H2,1-5H3 |
InChI Key |
WUDSCDNDSIMTCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(O2)C(=C4C(=C3OC)OCO4)OC)OC |
Origin of Product |
United States |
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